N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14766762
InChI: InChI=1S/C15H19N7O2S/c1-11-19-20-14(25-11)18-13(23)10-17-15(24)22-8-6-21(7-9-22)12-4-2-3-5-16-12/h2-5H,6-10H2,1H3,(H,17,24)(H,18,20,23)
SMILES:
Molecular Formula: C15H19N7O2S
Molecular Weight: 361.4 g/mol

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14766762

Molecular Formula: C15H19N7O2S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C15H19N7O2S
Molecular Weight 361.4 g/mol
IUPAC Name N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C15H19N7O2S/c1-11-19-20-14(25-11)18-13(23)10-17-15(24)22-8-6-21(7-9-22)12-4-2-3-5-16-12/h2-5H,6-10H2,1H3,(H,17,24)(H,18,20,23)
Standard InChI Key BKIHWWNTSWRNNA-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Introduction

Chemical Composition and Structural Analysis

Molecular Formula and Physicochemical Properties

The compound’s molecular formula, C₁₅H₁₉N₇O₂S, reflects a hybrid structure combining a piperazine-carboxamide backbone with a 5-methyl-1,3,4-thiadiazole substituent . Key physicochemical properties include:

PropertyValue
Molecular Weight361.4 g/mol
IUPAC NameN-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide
SMILES NotationCC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3
Topological Polar Surface Area144 Ų (estimated)

The presence of multiple hydrogen bond acceptors (N and O atoms) and a moderate logP value (~2.1) suggests balanced solubility and membrane permeability .

Structural Features and Conformational Flexibility

The molecule’s piperazine ring adopts a chair conformation, while the thiadiazole moiety exhibits planar geometry due to aromaticity . The pyridine group at the 4-position of piperazine introduces rigidity, potentially influencing target binding. The (2Z)-configuration of the thiadiazole-imine linkage is critical for maintaining structural stability and electronic properties. Quantum mechanical calculations predict a lowest unoccupied molecular orbital (LUMO) localized on the thiadiazole ring, indicating susceptibility to nucleophilic attack—a feature shared with nitroheterocyclic prodrugs like pretomanid .

Synthesis Pathways and Manufacturing Considerations

Challenges in Scale-Up

  • Steric Hindrance: Bulky substituents on piperazine may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration.

  • Stereochemical Control: Ensuring the (2Z)-configuration requires precise pH control during imine formation .

Future Research Directions

Target Identification

High-throughput screening against kinase libraries and bacterial nitroreductases (e.g., Mtb Ddn) is warranted to elucidate mechanisms .

Prodrug Optimization

Introducing nitro or hydroxamic acid groups could enhance bioavailability and target selectivity, mimicking strategies used in pretomanid development .

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